molecular formula C7H6Br2Zn B1599980 2-Bromobenzylzinc bromide CAS No. 307496-27-1

2-Bromobenzylzinc bromide

Cat. No.: B1599980
CAS No.: 307496-27-1
M. Wt: 315.3 g/mol
InChI Key: DGWAMZSHJOIPLU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromobenzylzinc bromide is a useful research compound. Its molecular formula is C7H6Br2Zn and its molecular weight is 315.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Protein Modification and Study

2-Bromobenzylzinc bromide and its derivatives have been utilized in the modification of specific residues in proteins. For example, 2-hydroxy-5-nitrobenzyl bromide has been used for modifying tryptophan residues in integral membrane proteins, as demonstrated in studies involving bacteriorhodopsin from Halobacterium halobium (Sabés et al., 1988). This method allows for the separation of modified from unmodified molecules and helps in understanding the protein's structure and function.

2. Inhibition of Human Enzymes

Compounds synthesized from derivatives of 2-bromobenzyl bromide have shown inhibitory properties against human enzymes. For instance, bromophenols synthesized from such derivatives have been investigated for their inhibitory effects on human cytosolic carbonic anhydrase II, suggesting potential in developing new inhibitors for treating various diseases, including glaucoma and neurological disorders (Balaydın et al., 2012).

3. Advanced Oxidation Processes in Water Decontamination

Studies have explored the role of bromide, including derivatives of this compound, in the degradation of organic contaminants using advanced oxidation processes. The presence of bromide ions can affect the degradation of various compounds, providing insights into the optimization of water decontamination processes (Luca et al., 2017).

4. Synthesis of Complex Organic Compounds

This compound and its variants play a crucial role in the synthesis of complex organic structures. For example, they have been used in the regioselective synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones, which are important for the development of new organic materials and pharmaceuticals (Majumdar & Mukhopadhyay, 2003).

5. Development of Dendritic Macromolecules

This compound has been instrumental in the development of dendritic macromolecules, which are important in the field of polymer chemistry. It's used in a novel convergent growth approach to create topological macromolecules with controlled molecular architecture, demonstrating its versatility in complex chemical syntheses (Hawker & Fréchet, 1990).

Properties

IUPAC Name

1-bromo-2-methanidylbenzene;bromozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWAMZSHJOIPLU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=CC=C1Br.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408054
Record name 2-Bromobenzylzinc bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307496-27-1
Record name 2-Bromobenzylzinc bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromobenzylzinc bromide
Reactant of Route 2
Reactant of Route 2
2-Bromobenzylzinc bromide
Reactant of Route 3
Reactant of Route 3
2-Bromobenzylzinc bromide
Reactant of Route 4
Reactant of Route 4
2-Bromobenzylzinc bromide
Reactant of Route 5
Reactant of Route 5
2-Bromobenzylzinc bromide
Reactant of Route 6
Reactant of Route 6
2-Bromobenzylzinc bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.